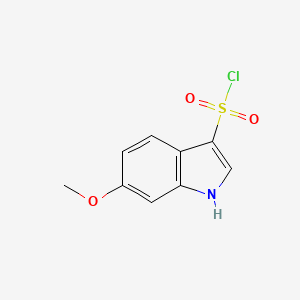

6-Methoxy-1H-indole-3-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO3S |

|---|---|

Molecular Weight |

245.68 g/mol |

IUPAC Name |

6-methoxy-1H-indole-3-sulfonyl chloride |

InChI |

InChI=1S/C9H8ClNO3S/c1-14-6-2-3-7-8(4-6)11-5-9(7)15(10,12)13/h2-5,11H,1H3 |

InChI Key |

ZVCUQAMEODBQFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)S(=O)(=O)Cl |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Indole Sulfonyl Chlorides

Electrophilic Nature and Nucleophilic Substitution Reactions

Indole (B1671886) sulfonyl chlorides, such as 6-Methoxy-1H-indole-3-sulfonyl chloride, are characterized by a highly electrophilic sulfur atom. This electrophilicity is due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom bonded to the sulfur of the sulfonyl group. This inherent reactivity makes them valuable reagents in organic synthesis, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles.

The reaction between sulfonyl chlorides and primary or secondary amines is a cornerstone method for the synthesis of sulfonamides. cbijournal.comucl.ac.uk This reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org The process is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.com

The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines. rsc.orglibretexts.org A wide range of structurally diverse sulfonamides can be synthesized using this method, which is a key functional group in many pharmaceutical agents. cbijournal.comlibretexts.org The general reaction is illustrated below:

R-SO₂Cl + 2R'NH₂ → R-SO₂NHR' + R'NH₃Cl

This method has been widely applied in the synthesis of various sulfonamides, including those with heterocyclic moieties. The reaction conditions can often be mild, and high yields are achievable. For instance, reactions can be carried out in solvents like diethyl ether or dichloromethane, sometimes with the aid of a base like triethylamine (B128534) or pyridine (B92270). cbijournal.com The resulting sulfonamides are important intermediates in medicinal chemistry. thieme-connect.com

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| This compound | Primary/Secondary Amine | 6-Methoxy-1H-indole-3-sulfonamide derivative | Forms a stable S-N bond. thieme-connect.com |

In a similar fashion to amines, alcohols and thiols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters and thiosulfonates, respectively. The reaction with alcohols, often carried out in the presence of a base, is a common method for the synthesis of sulfonate esters. eurjchem.comrsc.org These esters are valuable as they can serve as protecting groups or as intermediates in further synthetic transformations. eurjchem.com

The reaction with thiols provides a route to thiosulfonates. nih.gov This can be achieved by reacting the sulfonyl chloride with a thiol, often in the presence of a base. researchgate.net The synthesis of heterocyclic thiosulfonates, including those derived from indoles, has been described and these compounds have shown utility in medicinal chemistry. nih.gov

The general reactions are as follows:

R-SO₂Cl + R'OH → R-SO₂OR' + HCl

R-SO₂Cl + R'SH → R-SO₂SR' + HCl

| Reactant 1 | Nucleophile | Product | Key Features |

|---|---|---|---|

| This compound | Alcohol (R'-OH) | 6-Methoxy-1H-indole-3-sulfonate ester | Forms a stable S-O bond. eurjchem.com |

| This compound | Thiol (R'-SH) | 6-Methoxy-1H-indole-3-thiosulfonate | Forms a stable S-S bond. nih.govresearchgate.net |

In the context of indole derivatives, the regioselectivity of nucleophilic attack is a crucial aspect to consider. For 1-methoxyindole (B1630564) derivatives, nucleophilic substitution has been shown to occur regioselectively at the C2-position of the indole ring. nii.ac.jpsemanticscholar.org The presence of the methoxy (B1213986) group on the indole nitrogen can influence the electronic distribution within the ring, making the C2 position susceptible to nucleophilic attack.

However, when the reaction involves the sulfonyl chloride group at the C3-position, the primary site of nucleophilic attack is the highly electrophilic sulfur atom. nih.gov The regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any directing groups on the indole ring. For instance, in reactions with indolynes, the distortion of the aryne can control the regioselectivity of nucleophilic addition. nih.gov In some cases, the regioselectivity can be switched by the choice of ligand in metal-catalyzed reactions. rsc.org

Radical-Mediated Transformations Involving Indole Sulfonyl Chlorides

Beyond their role in nucleophilic substitution reactions, sulfonyl chlorides can also participate in radical-mediated transformations. This reactivity opens up alternative pathways for the formation of C-S and S-S bonds.

Electron Donor-Acceptor (EDA) complexes can form between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov Sulfonyl chlorides, being electron-deficient, can act as acceptors in the formation of EDA complexes. researchgate.netrsc.org Upon photoexcitation, these complexes can undergo a single electron transfer (SET) event, leading to the formation of radical species. nih.govresearchgate.net

The formation of an EDA complex involving an indole derivative and a sulfonyl chloride can facilitate reactions under visible light irradiation, often without the need for a photocatalyst. researchgate.net This approach has been utilized for various transformations, including C-S bond formation. researchgate.net

The homolytic cleavage of the S-Cl bond in sulfonyl chlorides can generate sulfonyl radicals (RSO₂•). This can be initiated by light, heat, or through single electron transfer processes, such as those occurring in EDA complexes. rsc.orgrsc.orgnih.govresearchgate.net

Once generated, these sulfonyl radicals are versatile intermediates that can participate in a variety of reactions. They can add to alkenes and alkynes, leading to the formation of new carbon-sulfur bonds. rsc.orgresearchgate.net This reactivity has been exploited in the development of methods for the sulfonylation of unsaturated compounds. rsc.org The copper-catalyzed generation of sulfonyl radicals from sulfonyl chlorides has been used in the 1,4-sulfonylindolylation of 1,3-dienes. nih.gov

The reactivity of sulfonyl radicals offers a complementary approach to the nucleophilic substitution pathways for the functionalization of organic molecules with sulfonyl groups.

Metal-Catalyzed Reactions and C-H Functionalization

The reactivity of indole sulfonyl chlorides, including this compound, is significantly expanded through the use of metal catalysis, enabling a variety of carbon-hydrogen (C-H) functionalization and cross-coupling reactions. These transformations are pivotal for the synthesis of complex indole derivatives by allowing for the direct introduction of new functional groups onto the indole core or by utilizing the sulfonyl group as a versatile linker or directing group.

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful platform for the functionalization of indole systems. While direct transformations of the sulfonyl chloride group itself are part of a broader synthetic landscape, the use of a sulfonyl moiety as a directing group is a well-established strategy for achieving high regioselectivity in C-H activation. For instance, the N-(2-pyridyl)sulfonyl group has been effectively used to direct the Pd(II)-catalyzed alkenylation of indoles specifically at the C2 position. researchgate.net This approach involves protecting the indole nitrogen with the pyridylsulfonyl group, which then acts as a chelating director for the palladium catalyst, leading to regiocontrolled C-H activation and subsequent coupling with alkenes. researchgate.net After the desired transformation, the directing group can be removed, yielding the C2-functionalized indole.

Another key application of palladium catalysis involves the synthesis of sulfonamides through multicomponent reactions. A notable example is the three-component synthesis of sulfonamides where sulfuric chloride acts as the source of the sulfonyl group. rsc.org This process involves the in-situ generation of sulfamoyl chlorides, which then undergo a Suzuki-Miyaura coupling with boronic acids, catalyzed by palladium, to form diverse sulfonamides with high functional group tolerance. rsc.org

Furthermore, palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization represent a sophisticated strategy for constructing heterocyclic systems. mdpi.com These intermolecular pathways often commence with the Pd(II)-catalyzed activation of C(sp³)–H bonds in starting materials like amides or carboxylic acids, followed by annulation with partners such as alkenes or alkynes. mdpi.com

Copper-Catalyzed Sulfenylation Reactions Utilizing Sulfonyl Chlorides

Copper-catalyzed reactions have emerged as efficient methods for the functionalization of indoles. The sulfenylation of indoles, leading to the formation of valuable 3-sulfenylindoles, can be achieved using various sulfenylating agents, including sulfonyl chlorides. nih.gov A copper-based catalytic system has been developed for the 1,4-sulfonylindolylation of 1,3-dienes, using a sulfonyl chloride as the sulfonyl source and an indole as the nucleophile. nih.gov This reaction proceeds with excellent chemo- and regioselectivity, providing access to allylsulfone-containing indole derivatives. Mechanistic studies suggest a dual role for the copper catalyst: it initiates the formation of sulfonyl radicals from the sulfonyl chloride and also promotes the coupling of the indole. nih.gov

While direct sulfenylation using sulfonyl chlorides is one route, an alternative and widely used strategy involves sodium sulfinates as the sulfenylating agent. Sodium sulfinates are readily prepared by the reduction of sulfonyl chlorides. wikimedia.org A copper-catalyzed method for the sulfenylation of indoles with sodium sulfinates in N,N-dimethyl formamide (B127407) (DMF) has been described, affording 3-sulfenylindoles in good to excellent yields. nih.govwikimedia.org In this process, DMF serves not only as a solvent but also as a reductant. nih.govwikimedia.org This transformation is valued for its mild reaction conditions and broad functional group tolerance. nih.gov

| Catalyst | Sulfonyl Source | Coupling Partner | Product Type | Key Features |

| Copper | Sulfonyl Chloride | 1,3-Dienes & Indoles | Allylsulfone-containing indoles | Excellent chemo- and regioselectivity; dual catalyst role. nih.gov |

| Copper | Sodium Sulfinates (from Sulfonyl Chlorides) | Indoles | 3-Sulfenylindoles | Mild conditions; DMF acts as both solvent and reductant. nih.govwikimedia.org |

Iridium-Catalyzed C-H Sulfonamidation

Iridium catalysis provides a distinct method for the direct C-H functionalization of arenes and heterocycles. organic-chemistry.org A significant advancement in indole chemistry is the iridium(III)-catalyzed direct C7-sulfonamidation of indoles using sulfonyl azides as the nitrogen source. bohrium.comrsc.org This reaction offers a highly regioselective pathway to 7-amino-substituted indoles, which are important structural motifs. rsc.org The protocol demonstrates good compatibility with diverse functional groups and proceeds under mild conditions with good to excellent yields. rsc.org

The key to the high regioselectivity at the C7-position lies in the use of an appropriate directing group on the indole nitrogen, in combination with the iridium catalyst. rsc.org Although this method utilizes sulfonyl azides, they are readily synthesized from the corresponding sulfonyl chlorides, making this a highly relevant transformation for compounds like this compound. The reaction is an oxidant-free approach to C-N bond formation, producing only molecular nitrogen as a byproduct. organic-chemistry.org This catalytic system is effective for a broad range of substrates, including those that form both five- and six-membered iridacycle intermediates during the catalytic cycle. organic-chemistry.org

Table 3.3.3: Iridium-Catalyzed C7-Sulfonamidation of Indoles

| Catalyst System | Nitrogen Source | Key Transformation | Regioselectivity | Notable Features |

|---|

Larock Heteroannulation Strategies with Sulfonyl Linkers

The Larock heteroannulation is a powerful palladium-catalyzed reaction for synthesizing 2,3-disubstituted indoles from an o-iodoaniline and an internal alkyne. ub.eduwikipedia.org This methodology has been ingeniously adapted for solid-phase synthesis through the use of sulfonyl linkers. ub.edu In one such strategy, a traceless sulfonyl linker serves a dual-activation role. ub.edu The linker is first used to anchor a reactant to a solid support. Following the key bond-forming steps, the linker is activated for cleavage under mild conditions, releasing the final product from the resin. ub.edu

This approach facilitates the construction of the indole core itself. For example, an o-iodoaniline can be linked to a solid support via a sulfonyl group. A subsequent Larock heteroannulation with an alkyne, followed by further functionalization and cleavage from the support, allows for the efficient production of diverse indole derivatives. ub.edu This strategy highlights the versatility of the sulfonyl group not as a permanent part of the final molecule, but as a temporary, functional component of the synthetic strategy. The Larock reaction itself is known for its tolerance of various functional groups on both the aniline (B41778) and alkyne partners and for its high site selectivity. nih.gov

Intramolecular Rearrangements and Sulfonyl Group Migration

Beyond intermolecular reactions, the sulfonyl group on an indole ring can participate in fascinating intramolecular rearrangements, leading to novel substitution patterns that might be difficult to achieve through direct synthesis.

AlCl₃-Mediated Regioselective Sulfonyl Migration

A conceptually novel and synthetically useful transformation is the aluminum chloride (AlCl₃)-mediated regioselective migration of a sulfonyl group from the indole nitrogen (N1) to the C7 position. nih.govbgu.ac.il This unexpected rearrangement provides a straightforward method for introducing sulfonyl groups at the C7 position of the indole ring. nih.govbgu.ac.il The reaction is typically performed on N-alkyl, N-aryl, or N-heteroarylsulfonyl indoles. researchgate.net

The process is believed to be initiated by the Lewis acid AlCl₃, which coordinates to the sulfonyl group, facilitating the cleavage of the N-S bond. This cleavage is particularly favored in substrates containing a bulky substituent, such as a tert-butyl group, at the C2 position of the indole. researchgate.net The resulting sulfonyl cation or its equivalent is then recaptured by the electron-rich indole ring. The reaction exhibits high regioselectivity, with the sulfonyl group migrating specifically to the C7 position. nih.govbgu.ac.il Cross-over experiments have suggested that the migration is an intermolecular process. researchgate.net This methodology has been applied to synthesize 7-sulfonyl indoles that are of potential pharmacological interest. nih.govbgu.ac.ilresearchgate.net

Table 3.4.1: AlCl₃-Mediated Sulfonyl Migration

| Substrate | Reagent | Transformation | Product | Key Observation |

|---|

Comparative Reactivity of Different Sulfonylating Agents

The reactivity of a sulfonylating agent is fundamentally determined by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This, in turn, is influenced by the electronic properties of the moiety to which it is attached. In the case of this compound, the indole ring itself acts as the substituent.

The indole nucleus is an electron-rich aromatic system. chim.it The presence of the methoxy group at the 6-position further enhances this electron-donating character through resonance. This increased electron density on the indole ring is relayed to the sulfonyl chloride group at the 3-position. Consequently, the sulfur atom in this compound is expected to be less electrophilic compared to the sulfur atom in common aryl sulfonylating agents like benzenesulfonyl chloride or p-toluenesulfonyl chloride (tosyl chloride).

A comparative overview of the electrophilicity of various sulfonylating agents is presented below:

| Sulfonylating Agent | Substituent Effect | Relative Electrophilicity of Sulfur | Expected Reactivity |

|---|---|---|---|

| p-Toluenesulfonyl Chloride (TsCl) | Weakly electron-donating methyl group | High | High |

| Benzenesulfonyl Chloride (BsCl) | Unsubstituted phenyl group | High | High |

| p-Nitrobenzenesulfonyl Chloride (NsCl) | Strongly electron-withdrawing nitro group | Very High | Very High |

| This compound | Strongly electron-donating 6-methoxyindole (B132359) group | Lower | Lower |

The synthesis of sulfonamides is most commonly achieved by reacting a sulfonyl chloride with an amine under basic conditions. orgsyn.org The lower expected reactivity of this compound suggests that more forcing conditions (e.g., stronger base, higher temperature, or longer reaction times) might be necessary for it to react with nucleophiles, such as amines, compared to more conventional sulfonylating agents.

Furthermore, the indole NH is acidic and can compete in reactions. In many sulfonylation reactions involving indoles, the C-3 position is the site of electrophilic attack. researchgate.net For instance, indoles react with sulfonyl chlorides in the presence of indium tribromide to afford 3-sulfonyl indoles. researchgate.net In the context of this compound acting as a sulfonylating agent, its inherent indole structure introduces potential side reactions and complexities not present with simple aryl sulfonyl chlorides. The electron-donating 6-methoxy group generally activates the indole ring towards electrophilic substitution. chim.it This property is exploited in various synthetic transformations but also means the indole ring of the sulfonylating agent itself could potentially react under certain conditions.

Synthetic Utility and Derivatization of 6 Methoxy 1h Indole 3 Sulfonyl Chloride in Organic Synthesis

Preparation of Sulfonamide Derivatives for Chemical Probe Development

The primary application of 6-Methoxy-1H-indole-3-sulfonyl chloride lies in the synthesis of sulfonamides. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone in medicinal chemistry for the generation of diverse compound libraries for biological screening.

Synthesis of N-Substituted Sulfonamides

The reaction of this compound with a wide array of primary and secondary amines provides access to a diverse range of N-substituted sulfonamides. This straightforward coupling is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com The reaction conditions are generally mild, allowing for the incorporation of various functional groups on the amine component. This versatility is crucial for the development of chemical probes, where systematic structural modifications are necessary to optimize binding affinity and selectivity for a biological target.

The general synthetic approach allows for the preparation of compounds with a variety of substituents on the sulfonamide nitrogen, which can significantly influence the pharmacological properties of the resulting molecules. The indole (B1671886) scaffold itself is a privileged structure in drug discovery, and its combination with the sulfonamide functional group has led to the development of numerous biologically active compounds. nih.gov

Table 1: Examples of N-Substituted Sulfonamides Derived from Aryl/Heteroaryl Sulfonyl Chlorides

| Amine Reactant | Base | Solvent | Product | General Yield Range |

|---|---|---|---|---|

| Aniline (B41778) | Pyridine | Dichloromethane | N-Phenyl-1H-indole-3-sulfonamide derivative | Moderate to High |

| Benzylamine | Triethylamine | Tetrahydrofuran | N-Benzyl-1H-indole-3-sulfonamide derivative | Good to Excellent |

| Piperidine | Pyridine | Acetonitrile (B52724) | 1-(1H-Indole-3-sulfonyl)piperidine derivative | High |

| Morpholine | Triethylamine | Dichloromethane | 4-(1H-Indole-3-sulfonyl)morpholine derivative | High |

This table presents generalized examples of N-substituted sulfonamide synthesis based on common methodologies with various sulfonyl chlorides and amines.

Indole-Based Sulfonamide Hybrid Compounds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively applied using indole-3-sulfonyl chlorides. This strategy aims to develop multifunctional molecules that can interact with multiple biological targets or possess enhanced activity. For instance, indole-sulfonamide moieties have been incorporated into more complex structures, such as those containing 1,2,3-triazole and chalcone (B49325) motifs, to generate novel carbonic anhydrase inhibitors. nih.gov

While specific examples starting from this compound are not extensively detailed in the reviewed literature, the general synthetic strategies are applicable. The synthesis of such hybrids typically involves a multi-step sequence where the indole-3-sulfonamide core is first prepared and then further elaborated with other pharmacophoric units through various chemical transformations. eurekaselect.comresearchgate.net

Construction of Complex Indole-Containing Architectures

Beyond the synthesis of simple sulfonamides, this compound can serve as a building block for the construction of more elaborate heterocyclic and polycyclic systems containing the 6-methoxyindole (B132359) core.

Building Blocks for Heterocyclic Ring Systems

The indole nucleus can be a precursor for a variety of fused heterocyclic systems. nih.gov Although direct cyclization reactions involving the sulfonyl chloride group at the C-3 position are not commonly reported, derivatives of 6-methoxy-1H-indole can be utilized in cyclization reactions to form larger ring systems. For example, functionalization at the N-1 or C-2 position of the indole can introduce reactive groups that participate in intramolecular cyclization reactions.

Furthermore, the sulfonamide derivatives obtained from this compound can be subjected to further chemical transformations. The sulfonamide nitrogen can be part of a newly formed heterocyclic ring. For instance, N-alkenyl sulfonamides can undergo intramolecular cyclization to afford nitrogen-containing heterocycles with an endocyclic sulfonamide fragment. nih.gov

Precursors for Polycyclic Indole Derivatives

Polycyclic indole derivatives are prevalent in natural products and pharmaceutically active compounds. nih.gov The 6-methoxyindole scaffold can be elaborated into more complex polycyclic systems through various synthetic strategies. While the sulfonyl chloride at C-3 might not be directly involved in the cyclization, its presence can influence the reactivity of the indole ring or it can be transformed into other functional groups that facilitate cyclization.

For instance, Fischer indole synthesis is a powerful method for constructing the indole ring itself, which can then be part of a larger polycyclic framework. nih.gov Derivatives of 6-methoxyindole can be prepared and subsequently used in reactions such as Nazarov cyclization to build indanyl-substituted indole derivatives. rsc.org

Functionalization at Distinct Indole Positions (N-1, C-2, C-3, C-7)

The indole ring is amenable to functionalization at several positions, allowing for the synthesis of a wide range of derivatives. The presence of the methoxy (B1213986) group at C-6 and the sulfonyl chloride at C-3 influences the regioselectivity of these reactions.

N-1 Position: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or sulfonylated. chim.it N-functionalization is often performed to protect the indole nitrogen, to modulate the electronic properties of the ring, or to introduce a point of diversity in a molecule. For instance, N-alkylation of 6-methoxy-1H-indole derivatives is a common step in the synthesis of various biologically active compounds. mdpi.com

C-2 Position: The C-2 position of the indole ring can be functionalized through various methods, including lithiation followed by reaction with an electrophile, or through transition-metal-catalyzed C-H activation. researchgate.net The presence of a substituent at the C-3 position can direct functionalization to the C-2 position. For example, 1-methoxyindole-3-carbaldehyde (B1618907) has been shown to undergo nucleophilic substitution at the C-2 position. nii.ac.jpresearchgate.net

C-3 Position: The C-3 position is the most nucleophilic carbon in the indole ring and is the site of the sulfonyl chloride group in the title compound. While the primary reaction at this position is the nucleophilic substitution of the chloride, the resulting sulfonamide can be further modified.

C-7 Position: Functionalization at the C-7 position of the indole ring is generally more challenging due to its lower reactivity compared to the C-2 and C-3 positions. sci-hub.se However, methods utilizing directing groups on the indole nitrogen have been developed to achieve site-selective C-H activation at the C-7 position. researchgate.netnih.govrsc.orgnih.gov The methoxy group at C-6 would likely influence the electronic properties of the benzene (B151609) portion of the indole ring, potentially affecting the feasibility and outcome of C-7 functionalization.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-Phenyl-1H-indole-3-sulfonamide |

| N-Benzyl-1H-indole-3-sulfonamide |

| 1-(1H-Indole-3-sulfonyl)piperidine |

| 4-(1H-Indole-3-sulfonyl)morpholine |

N-1 Sulfonylation and Subsequent Functionalizations

The nitrogen atom at the 1-position (N-1) of the indole ring is a key site for derivatization. N-1 sulfonylation, the attachment of a sulfonyl group to this nitrogen, can be a crucial step in modifying the electronic properties of the indole ring and enabling further functionalization. While direct N-1 sulfonylation of this compound itself is less commonly documented, the broader chemistry of N-sulfonylindoles provides a framework for understanding potential transformations.

Once the N-sulfonyl group is in place, it can influence the reactivity of the entire indole system. For instance, N-sulfonylindoles can undergo reactions like cine substitution, where a nucleophile attacks the C-2 position, leading to the displacement of the N-sulfonyl group. This type of reactivity opens avenues for introducing substituents at the C-2 position, a transformation that can be challenging to achieve directly. The nature of the nucleophile is critical; hard anions like alkoxides have been shown to be effective in these transformations.

C-3 Direct Functionalization Approaches (e.g., Acylation, Sulfenylation, Sulfonylation)

The C-3 position of the indole ring is inherently electron-rich and thus highly susceptible to electrophilic substitution. quora.com This makes it a prime target for direct functionalization.

Acylation: Friedel-Crafts acylation is a common method for introducing an acyl group at the C-3 position of indoles. nih.gov This reaction can be carried out using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst. organic-chemistry.org For unprotected indoles, this method can lead to a mixture of N-acylated and 1,3-diacylated products. However, methodologies have been developed to achieve high regioselectivity for the C-3 position even without N-H protection, for instance, by using specific catalysts like yttrium triflate in ionic liquids. nih.gov

Sulfenylation: The introduction of a sulfur-containing group at the C-3 position, or sulfenylation, can be achieved through various methods. One approach involves the use of N-hydroxy sulfonamides as sulfenylating agents in the presence of a catalytic amount of iodine. rsc.orgresearchgate.net This allows for the formation of 3-thioindoles with high regioselectivity. The reaction of indoles with sulfonyl chlorides in the presence of a promoter like tetrabutylammonium (B224687) iodide (TBAI) has also been shown to yield 3-sulfenylated products.

Sulfonylation: Direct sulfonylation at the C-3 position can be accomplished through gold-catalyzed reactions of ortho-alkynyl-N-sulfonylanilines, which proceed via a nih.govnih.gov sulfonyl migration to yield 3-sulfonylindoles. nih.gov Another approach involves the palladium-catalyzed tandem reaction of 2-alkynyl arylazides with sulfonic acids to produce 1H-indole-3-sulfonates. rsc.org These methods provide access to indole-3-sulfonic acid derivatives, which are valuable intermediates in medicinal chemistry.

Regioselective C-7 Sulfonylation Strategies

Functionalization of the benzene portion of the indole nucleus, particularly at the C-7 position, is more challenging due to the lower reactivity of this part of the molecule compared to the pyrrole (B145914) ring. Achieving regioselectivity at C-7 often requires the use of directing groups. These are functional groups that are temporarily installed on the indole, typically at the N-1 position, to direct a metal catalyst to a specific C-H bond.

Sulfur-containing moieties have been successfully employed as directing groups for C-7 functionalization. For example, an iridium-catalyzed direct alkynylation of the indole C-7 position has been reported with the assistance of sulfur-directing groups. nih.gov These directing groups can be easily removed or transformed after the desired C-7 functionalization has been achieved. While direct C-7 sulfonylation using this strategy is not explicitly detailed in the provided context, the principle suggests its feasibility. The directing group would chelate to a transition metal catalyst, bringing it in close proximity to the C-7 C-H bond and facilitating its activation and subsequent reaction with a sulfonating agent.

Development of Chemical Tools and Intermediates

The this compound scaffold is a valuable starting point for the development of a wide range of chemical tools and synthetic intermediates with potential applications in biology and medicine.

Synthesis of Potential Enzyme Modulators

Derivatives of 6-methoxy-1H-indole-3-sulfonamide have emerged as promising candidates for the development of enzyme inhibitors. The sulfonamide functional group is a well-established pharmacophore in numerous enzyme inhibitors.

One notable application is in the development of inhibitors for NADPH oxidase 2 (NOX2). A class of inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton has shown significant promise. nih.govresearchgate.netmdpi.com Although the core is a pyrrolopyridine, the presence of the indolinyl and sulfonamide moieties highlights the potential of similar structures derived from this compound.

Furthermore, sulfonamide-containing compounds have been investigated as inhibitors of other enzymes, such as polo-like kinase 4 (PLK4) and phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR). mdpi.comnih.gov For instance, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were developed as potent PLK4 inhibitors. nih.gov The structural similarities to indole suggest that a 6-methoxyindole core could be a viable alternative. Similarly, sulfonamide methoxypyridine derivatives have been synthesized as PI3K/mTOR dual inhibitors, indicating the broad applicability of the sulfonamide moiety in kinase inhibitor design. mdpi.com

Below is a table summarizing examples of enzyme inhibitors with structural features related to 6-methoxy-1H-indole-3-sulfonamide.

| Enzyme Target | Inhibitor Structural Class | Key Moieties |

| NADPH Oxidase 2 (NOX2) | 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | Indoline, Pyrazole, Sulfonamide |

| Polo-like kinase 4 (PLK4) | N-(1H-Indazol-6-yl)benzenesulfonamide | Indazole, Sulfonamide |

| PI3K/mTOR | Sulfonamide methoxypyridine | Methoxypyridine, Sulfonamide |

Scaffolds for Receptor Ligand Development

The 6-methoxyindole framework is present in several classes of receptor ligands, underscoring its potential as a scaffold for the development of new therapeutic agents.

One area of interest is in the development of antagonists for the human EP3 receptor. A series of 1,7-disubstituted indole sulfonamides have been identified as potent and selective antagonists for this receptor. nih.gov This demonstrates that the combination of an indole core and a sulfonamide group can lead to high-affinity receptor ligands.

Additionally, methoxyindoles have been shown to act as both agonists and antagonists of the human aryl hydrocarbon receptor (AhR). nih.gov This highlights the role of the methoxy substituent in modulating the biological activity of the indole scaffold. In a separate line of research, 1-(2-alkanamidoethyl)-6-methoxyindole derivatives have been synthesized as potent melatonin (B1676174) analogues, indicating that functionalization at the N-1 position of a 6-methoxyindole can lead to ligands for G-protein coupled receptors. nih.gov

The following table provides an overview of receptor ligands based on the 6-methoxyindole scaffold.

| Receptor Target | Ligand Class | Position of Key Substituents |

| Human EP3 Receptor | 1,7-disubstituted indole sulfonamides | N-1 and C-7 |

| Human Aryl Hydrocarbon Receptor (AhR) | Methoxyindoles | Varied |

| Melatonin Receptor | 1-(2-Alkanamidoethyl)-6-methoxyindoles | N-1 |

Applications in Bioconjugation Chemistry

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a rapidly growing field. Sulfonyl chlorides are reactive functional groups that can participate in bioconjugation reactions. While specific applications of this compound in this area are not extensively documented in the provided search results, the reactivity of sulfonyl groups suggests potential utility.

A notable strategy involves the use of a methanesulfonyl acrylate (B77674) reagent for the regioselective modification of lysine (B10760008) residues on proteins like human serum albumin. nih.gov This reaction proceeds through the addition of the lysine amino group to the acrylate, which is activated by the sulfonyl group. This example illustrates how sulfonyl-containing molecules can be employed to create stable bioconjugates under biocompatible conditions. The electrophilic nature of the sulfonyl chloride in this compound could potentially be harnessed for similar covalent modifications of biomolecules, such as proteins or nucleic acids, that possess nucleophilic functional groups.

Structure Reactivity Relationship Studies in 6 Methoxy 1h Indole 3 Sulfonyl Chloride Chemistry

Impact of Methoxy (B1213986) Substitution on Indole (B1671886) Reactivity and Regioselectivity

The indole ring is an electron-rich aromatic heterocycle, making it prone to electrophilic substitution, which preferentially occurs at the C3 position. chim.it However, in 6-Methoxy-1H-indole-3-sulfonyl chloride, this position is already functionalized. The reactivity of the remaining positions is significantly influenced by the methoxy group at the C6 position.

The electron-donating nature of the 6-methoxy group primarily increases the electron density at the ortho (C5 and C7) and para (C4) positions of the benzene (B151609) portion of the indole. This directing effect is critical in determining the regioselectivity of further substitution reactions. For instance, in electrophilic aromatic substitution reactions, incoming electrophiles are preferentially directed to these activated positions. Studies on related methoxyindoles have shown that substitution at the C4 and C7 positions can be favored, depending on the reaction conditions and the nature of the electrophile. nih.gov This contrasts with unsubstituted indoles where, after the C3 position, the N1 position is the next most likely site for electrophilic attack. chim.it

Influence of the Sulfonyl Chloride Group on Electrophilicity and Reaction Pathways

The indole-3-sulfonyl chloride functionality is the primary center of reactivity for nucleophilic attack. The sulfonyl group (-SO₂) is strongly electron-withdrawing due to the high electronegativity of the two oxygen atoms and the chlorine atom. pearson.com This creates a highly polarized S-Cl bond and renders the sulfur atom significantly electron-deficient, making it a potent electrophile. pearson.comfiveable.me

The primary reaction pathway for this compound involves nucleophilic substitution at the sulfonyl sulfur. fiveable.me A wide variety of nucleophiles, such as amines, alcohols, and thiols, can readily displace the chloride ion, which is an excellent leaving group. fiveable.me These reactions lead to the formation of sulfonamides, sulfonic esters, and thioesters, respectively. This reactivity is the cornerstone of the use of indole-3-sulfonyl chlorides in the synthesis of a diverse range of biologically active molecules and other functional materials. magtech.com.cn

The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the electrophilic sulfur atom, forming a transient trigonal-bipyramidal intermediate. scispace.com Subsequent expulsion of the chloride ion yields the final substituted product. The high reactivity of the sulfonyl chloride group makes these transformations efficient and widely applicable in organic synthesis. magtech.com.cn

Correlations between Structural Modifications and Synthetic Outcomes

The synthetic outcomes of reactions involving this compound can be finely tuned by structural modifications to either the indole scaffold or the reacting nucleophile. These modifications influence the electronic and steric environment of the reaction center, thereby affecting reaction rates, yields, and even the nature of the products formed.

Quantitative structure-activity relationship (QSAR) analyses on related indole sulfonamide derivatives have demonstrated that the nature and position of substituents significantly impact biological activity. mdpi.com For example, studies on indolyl-methylidene phenylsulfonylhydrazones revealed that specific indolyl substituents, such as 5-methoxy or 5-chloro groups, significantly contributed to enhanced cytotoxic activity. mdpi.com This suggests that modifying the electronic properties of the indole ring directly influences the properties of the resulting sulfonamide.

Table 1: Influence of Indole Ring Substituents on Synthetic Outcomes

| Modification | Expected Effect on Reactivity | Potential Synthetic Outcome |

|---|---|---|

| Additional Electron-Donating Group (e.g., -CH₃) | Increases ring nucleophilicity | May increase susceptibility to side reactions like ring halogenation. |

| Additional Electron-Withdrawing Group (e.g., -NO₂) | Decreases ring nucleophilicity; increases S electrophilicity | May improve yield and selectivity in sulfonamide formation. nih.gov |

| Bulky Substituent near C3 (e.g., at C2 or C4) | Steric hindrance around the sulfonyl chloride | May decrease reaction rate and yield with bulky nucleophiles. |

| Modification of the N1-H position | Alters indole's electronic profile and solubility | N-alkylation or N-sulfonylation can prevent side reactions at the nitrogen. mdpi.com |

Comparative Analysis of Different Halogenated Indole Sulfonyl Chlorides

While the primary focus is on the sulfonyl chloride, halogenation of the indole ring itself introduces another layer of chemical diversity and reactivity. A comparative analysis of indole derivatives halogenated at the C3 position (as a proxy for reactivity at other ring positions) reveals significant differences based on the nature of the halogen.

Studies on 3-halogenated 2-trifluoromethylindoles show that reactivity towards nucleophilic substitution is highly dependent on the halogen. mdpi.com Bromo- and iodoindoles are more susceptible to reduction and halophilic attack by nucleophiles, where the nucleophile attacks the halogen atom itself, leading to the formation of an indole anion and subsequent protonation. mdpi.com In contrast, chloroindoles are less prone to this side reaction due to the stronger C-Cl bond, making them more selective for direct nucleophilic substitution at the carbon. mdpi.com

Extrapolating this to a hypothetical scenario involving halogenation of the this compound ring (e.g., at the C4, C5, or C7 position), the choice of halogen could influence reaction outcomes. A bromo- or iodo-substituted indole sulfonyl chloride might undergo undesired side reactions under nucleophilic conditions intended for the sulfonyl chloride group. A chloro-substituted analog would likely be more robust, ensuring that reactivity is directed primarily at the intended sulfonyl chloride electrophile.

Table 2: Reactivity Trends of 3-Halogenated Indoles with a Thiophenol Nucleophile Data adapted from studies on 2-CF₃-indoles as a model system.

| 3-Halogenoindole Substrate | Reaction Conditions | Ratio of Substitution Product to Reduced Indole |

|---|---|---|

| 3-Chloro-2-CF₃-indole | 150 °C, Cs₂CO₃ | 88 : 12 |

| 3-Bromo-2-CF₃-indole | 80 °C, Cs₂CO₃ | 65 : 35 |

| 3-Iodo-2-CF₃-indole | 80 °C, Cs₂CO₃ | 53 : 47 |

This data illustrates that chloroindoles provide significantly higher selectivity for the desired nucleophilic substitution product compared to their bromo and iodo counterparts, which yield substantial amounts of the reduced (de-halogenated) indole. mdpi.com

Positional Isomer Effects (e.g., N1 vs. N2 Sulfonylation of Related Indazoles)

The concept of positional isomerism is critical in heterocyclic chemistry. While the title compound is specifically a 3-sulfonyl chloride, understanding the factors that govern the position of sulfonylation is key. A pertinent comparison can be made with the sulfonylation of indazole, a related bicyclic heteroaromatic system containing two adjacent nitrogen atoms.

Indazole can be functionalized at either the N1 or N2 position, and the outcome is often dictated by both kinetic and thermodynamic factors, as well as the reaction conditions. nih.gov In many cases, reactions proceed with high regioselectivity. For example, the reaction of 5-nitroindazole (B105863) with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of sodium hydride proceeds exclusively to give the N1 isomer. mdpi.com This selectivity can be confirmed experimentally, for instance through NOESY NMR experiments which can show spatial correlations (or lack thereof) between protons on the indazole ring and the appended sulfonyl group. mdpi.com

Computational studies on the alkylation of indazole, a similar substitution reaction, reveal that the energetic barrier for reaction at the N2 position can be significantly lower than at the N1 position, accounting for the high selectivity observed in those cases. wuxibiology.com This is influenced by the relative stability of the indazole tautomers (1H vs. 2H) and the transition state energies for the substitution. wuxibiology.com The principles of steric hindrance, electronic stabilization of intermediates, and tautomeric equilibrium that dictate the regioselectivity in indazoles are also relevant to the potential N-sulfonylation of the indole nucleus, which often competes with C3-sulfonylation under certain conditions.

Analytical and Spectroscopic Methods for Characterization and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous identification of "6-Methoxy-1H-indole-3-sulfonyl chloride" by providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Detailed Research Findings:

In a typical HRMS analysis using electrospray ionization (ESI), the compound is expected to exhibit a protonated molecular ion peak ([M+H]⁺). The theoretical exact mass of C₉H₉ClNO₃S ([M+H]⁺ of C₉H₈ClNO₃S) is calculated to be 245.9935. Experimental HRMS data for analogous compounds demonstrate that the measured mass-to-charge ratio (m/z) would align with this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity. For instance, in the analysis of similar indole (B1671886) sulfonamides, observed m/z values typically deviate by less than 5 ppm from the calculated values, confirming their elemental composition with high confidence.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₉H₈ClNO₃S | C₉H₈ClNO₃S |

| Ionization Mode | ESI+ | ESI+ |

| Adduct | [M+H]⁺ | [M+H]⁺ |

| Theoretical m/z | 245.9935 | 245.9935 ± 0.0012 (for 5 ppm error) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of "this compound" in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides information on the chemical environment of each atom and their connectivity.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) are influenced by the electron density around the proton. For "this compound," characteristic signals for the aromatic protons of the indole ring, the methoxy (B1213986) group protons, and the N-H proton are expected.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

Detailed Research Findings:

Based on established data for 6-methoxyindole (B132359) and related 3-sulfonyl chloride derivatives, the following spectral assignments can be predicted. The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show a downfield singlet for the N-H proton. The aromatic protons will appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific splitting patterns determined by their coupling with neighboring protons. The methoxy protons will present as a sharp singlet around δ 3.8 ppm. The ¹³C NMR spectrum will display signals for all nine carbon atoms, with the carbons attached to electronegative atoms (O, N, S) appearing at lower field.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.0 | s | - |

| H-4 | ~7.6 | d | ~8.8 |

| H-5 | ~6.8 | dd | ~8.8, ~2.2 |

| H-7 | ~7.0 | d | ~2.2 |

| NH | ~12.0 | br s | - |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~130 |

| C-3 | ~115 |

| C-3a | ~125 |

| C-4 | ~122 |

| C-5 | ~112 |

| C-6 | ~158 |

| C-7 | ~95 |

| C-7a | ~138 |

Two-Dimensional NMR Techniques (e.g., NOESY) for Connectivity and Regiochemistry

Two-dimensional NMR techniques are essential for confirming the structural assignments made from one-dimensional spectra. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for establishing through-space proximity between protons, which helps to confirm the regiochemistry of substitution on the indole ring.

Detailed Research Findings:

In a NOESY spectrum of "this compound," a cross-peak would be expected between the protons of the methoxy group (at C-6) and the aromatic proton at C-5 and C-7. This spatial correlation would definitively confirm the position of the methoxy group at the 6-position of the indole scaffold. Furthermore, correlations between adjacent protons on the aromatic ring (e.g., between H-4 and H-5) would corroborate the assignments from the ¹H NMR spectrum.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are vital for the isolation and purification of "this compound" from synthetic reaction mixtures and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method, typically employing a C18 stationary phase, would be suitable for the analysis of the relatively nonpolar "this compound."

Detailed Research Findings:

A typical HPLC method would involve a gradient elution with a mobile phase consisting of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be characteristic under specific chromatographic conditions (column, mobile phase, flow rate, and temperature). Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For analogous compounds, purities exceeding 95% are commonly achieved and verified by this method.

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity.

Detailed Research Findings:

A UPLC method would offer significant advantages in terms of speed and efficiency for the analysis of "this compound." The shorter analysis times are particularly beneficial for high-throughput screening or reaction monitoring. The principles of separation are similar to HPLC, but the instrumentation is optimized for higher pressures. The increased resolution of UPLC can be crucial for separating the target compound from closely related impurities that may not be resolved by conventional HPLC.

Illustrative UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10-95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the indole ring, the methoxy group, and the sulfonyl chloride moiety.

The sulfonyl chloride group (–SO₂Cl) gives rise to strong and characteristic asymmetric and symmetric stretching vibrations. Typically, the asymmetric S=O stretch appears in the range of 1370-1410 cm⁻¹, while the symmetric stretch is observed between 1166-1204 cm⁻¹. Another source indicates a peak around 1404 cm⁻¹ can be attributed to S=O stretching. researchgate.netrsc.org

The indole nucleus presents several key vibrational modes. The N-H stretching vibration of the indole ring is expected to appear as a sharp band around 3406 cm⁻¹. nih.gov Aromatic C=C stretching vibrations within the indole ring are typically observed in the 1508-1577 cm⁻¹ region. nih.gov Furthermore, the C-N stretching vibration of the indole ring can be identified by a band at approximately 1026.57 cm⁻¹. rsc.org The presence of the methoxy (–OCH₃) group would be confirmed by C-H stretching vibrations slightly below 3000 cm⁻¹ and a characteristic C-O stretching band. Aromatic C-H stretching vibrations from the benzene (B151609) portion of the indole ring are also anticipated.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3406 |

| Aromatic C=C | Stretching | 1508 - 1577 |

| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1370 - 1410 |

| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1166 - 1204 |

| Indole C-N | Stretching | ~1026.57 |

Electrochemical Analysis of Indole Sulfonyl Chloride Derivatives

Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), provide valuable insights into the redox properties of indole sulfonyl chloride derivatives. The indole nucleus is known to be electroactive and can be readily oxidized at carbon-based electrodes. researchgate.net

Studies on structurally related indole-based sulfonamides reveal that these compounds typically exhibit a well-defined, irreversible oxidation peak. nih.govresearchgate.netnih.gov This oxidation process is generally understood to occur at the C2 position of the indole ring and involves the transfer of one electron and one proton. researchgate.net The exact oxidation potential is influenced by the nature and position of substituents on the indole ring and the aryl sulfonyl moiety. nih.govnih.gov

For this compound, a similar electrochemical behavior is anticipated. The electron-donating nature of the methoxy group at the 6-position would likely influence the electron density of the indole ring system and, consequently, its oxidation potential. The electrochemical oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles. researchgate.netrsc.org

Key electrochemical parameters that can be determined from voltammetric studies include the standard heterogeneous rate constant (kₛ) and the electroactive surface coverage (Γ). nih.govnih.gov These parameters provide further understanding of the kinetics and thermodynamics of the electron transfer process at the electrode surface. The relationship between the peak potential and the pH of the solution can also be investigated to determine the number of protons involved in the electrochemical reaction. researchgate.net

Computational Chemistry and Molecular Modeling in Reaction Design and Prediction

Computational chemistry and molecular modeling are powerful tools for elucidating reaction mechanisms, predicting reactivity, and designing novel synthetic routes involving indole sulfonyl chloride derivatives. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure and energetics of reactants, transition states, and products. researchgate.net

These computational approaches can be used to:

Predict Reaction Outcomes: By calculating the activation energies for different potential reaction pathways, it is possible to predict the most likely products.

Elucidate Reaction Mechanisms: Molecular modeling can provide detailed insights into the step-by-step mechanism of a reaction, including the identification of key intermediates and transition states. For instance, computational studies can help understand the nature of intermediates in reactions of sulfonyl chlorides. researchgate.net

Analyze Molecular Properties: DFT calculations can determine various molecular properties such as bond lengths, bond angles, Mulliken charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are crucial for understanding the reactivity and stability of the molecule.

Guide Synthesis: By providing a deeper understanding of the factors that control reactivity and selectivity, computational studies can aid in the rational design of more efficient and selective synthetic methods.

For this compound, computational studies could be used to model its reactions, such as sulfonylation of various nucleophiles, and to predict the regioselectivity of these reactions. Furthermore, molecular modeling can be used in conjunction with experimental data to build predictive models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, for related compounds. magtech.com.cn

Future Research Perspectives and Methodological Advancements

Innovations in Transition-Metal-Catalyzed Synthesis of Indole (B1671886) Sulfonyl Derivatives

The synthesis of functionalized indoles has been greatly advanced by the use of transition-metal catalysts. mdpi.com Future work on 6-Methoxy-1H-indole-3-sulfonyl chloride will likely leverage these innovations to create a diverse range of derivatives. Palladium, rhodium, copper, and iron have been instrumental in developing new synthetic routes for indole functionalization. mdpi.comnih.gov

A promising area of research involves the copper-catalyzed multicomponent regioselective 1,4-sulfonylindolylation of aryl 1,3-dienes using sulfonyl chlorides and indoles. acs.orgnih.gov This strategy offers a practical method for synthesizing allylsulfone-containing indole derivatives with high chemo- and regioselectivity. acs.org Mechanistic studies suggest the copper catalyst plays a dual role by initiating sulfonyl radicals and promoting the indole coupling. nih.gov Adapting such a methodology could allow for the direct use of this compound in complex multi-component reactions to generate novel molecular scaffolds.

Further research is anticipated in the development of rhodium- and palladium-catalyzed reactions, which have been effective in the synthesis of various substituted indoles through cascade processes and multicomponent couplings. researchgate.net The application of these catalytic systems to indole sulfonyl chlorides could unlock new pathways for creating C-C and C-X (where X = N, O, S) bonds at various positions on the indole ring. nih.gov

| Catalyst System | Reaction Type | Potential Application for Indole Sulfonyl Derivatives | Reference |

| Copper(I) Chloride (CuCl) | 1,4-Sulfonylindolylation of 1,3-dienes | Direct functionalization using this compound to form complex allylsulfone structures. | acs.org |

| **Palladium(II) Acetate (Pd(OAc)₂) ** | Larock Heteroannulation | Synthesis of complex, substituted indole cores that could subsequently be sulfonylated or derived from a pre-functionalized sulfonyl indole. | researchgate.net |

| Rhodium(III) Catalysts | C-H Activation/Annulation | Regioselective functionalization of the indole core in the presence of a sulfonyl group to build fused-ring systems. | researchgate.net |

| Cobalt(III) Catalysts | Intramolecular Cross-Dehydrogenative Coupling | Cyclization of ortho-alkenylanilines to form the indole scaffold, a potential route for synthesizing precursors to this compound. | mdpi.com |

Chemo- and Regioselective C-H Functionalization of Indole Sulfonyl Chloride Systems

Direct C-H functionalization is a powerful tool for modifying complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov For indole sulfonyl systems, achieving high chemo- and regioselectivity is a significant challenge due to the multiple reactive sites on the indole nucleus. The electron-rich pyrrole (B145914) ring generally favors electrophilic substitution at the C3 position, but functionalization at the C2, C4, and C7 positions is also crucial for creating structural diversity. researchgate.netrsc.org

Future research will likely focus on developing catalytic systems that can precisely control the site of functionalization. Transition-metal-catalyzed, auxiliary-assisted C-H activation has emerged as a key strategy, particularly for targeting the less reactive benzenoid C-H bonds, such as at the C7 position. rsc.org Theoretical studies on transition-metal-catalyzed regioselective C-H bond functionalization suggest that the preferred site of reaction (e.g., C2 vs. C7) can be influenced by whether the C-H activation step is the rate-determining step of the reaction. nih.gov

Furthermore, metal-free approaches for the C-H sulfidation of indoles are gaining attention. researchgate.net These methods offer pathways to controllably synthesize 3-sulfinylated, 3-sulfenylated, and 2-sulfonylated indoles, demonstrating that selectivity can be achieved by carefully tuning reaction conditions without the need for a metal catalyst. researchgate.net Applying these principles to this compound could enable selective modifications at other positions of the indole ring system.

Flow Chemistry Applications for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement for the synthesis of pharmaceutical intermediates and active ingredients. nih.govacs.org Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, shorter reaction times, and greater scalability. researchgate.netresearchgate.net These benefits are particularly relevant for the industrial production of this compound and its derivatives.

Continuous flow methods have been successfully developed for various indole syntheses, such as the Fischer, Hemetsberger–Knittel, and Heumann indole processes, demonstrating high yields and significantly reduced reaction times compared to batch methods. nih.govresearchgate.net For example, a flow process for the Fischer indole synthesis reduced the reaction time to approximately 3 minutes while achieving a 96% yield. nih.gov The application of flow technology to the sulfonation of 6-methoxy-1H-indole or the subsequent reactions of the resulting sulfonyl chloride could lead to more efficient, cost-effective, and safer manufacturing processes. researchgate.net Moreover, multi-step continuous flow syntheses, where intermediates are generated and used in subsequent steps without isolation, have been reported for the creation of complex indole-containing molecules, showcasing the potential for fully automated production lines. nih.gov

Integration with Machine Learning for Reaction Optimization and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry by enabling rapid reaction optimization and the prediction of reaction outcomes. rjptonline.orgresearchgate.net For a specialized compound like this compound, ML algorithms can be employed to navigate the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to maximize yield and selectivity. researchgate.net

Data-driven approaches leverage large reaction databases to build predictive models. beilstein-journals.org These can be categorized as:

Global Models: Trained on diverse datasets, these models can suggest general reaction conditions for novel transformations. beilstein-journals.orgchemrxiv.org

Local Models: These are fine-tuned for a specific reaction class to optimize parameters for improving outcomes like yield. beilstein-journals.orgchemrxiv.org

For the synthesis and functionalization of this compound, ML strategies such as Bayesian optimization and active learning can guide experimental design, even in low-data scenarios typical of new reaction development. nih.gov By iteratively suggesting the next set of experiments based on previous results, these techniques can accelerate the discovery of optimal conditions, reducing the time and resources required for process development. nih.gov

| Machine Learning Strategy | Application in Synthesis | Potential Benefit for this compound | Reference |

| Yield Prediction Models | Forecast the potential yield of a reaction based on reactants, reagents, and conditions. | Helps chemists select high-yielding synthetic routes from multiple possibilities, minimizing experimental dead-ends. | rjptonline.org |

| Bayesian Optimization | Iteratively suggests optimal reaction conditions by building a probabilistic model of the objective function (e.g., yield). | Efficiently finds the best reaction conditions with a minimal number of experiments, saving time and materials. | researchgate.netnih.gov |

| Global Condition Models | Recommends a set of viable starting conditions (catalyst, solvent, temperature) for a new reaction. | Provides a chemically reasonable starting point for laboratory work on novel functionalizations of the title compound. | beilstein-journals.orgchemrxiv.org |

| Active Learning | An algorithm selects the most informative experiments to perform next, rapidly improving model accuracy. | Accelerates the exploration of new reactivity patterns by focusing on the most impactful experiments. | nih.gov |

Exploration of Novel Synthetic Pathways and Reactivity Patterns

While established methods provide reliable access to indole sulfonyl chlorides, future research will continue to seek novel synthetic routes and explore previously unknown reactivity. One area of interest is the manipulation of the electronic properties of the indole ring. The introduction of a strong electron-withdrawing group, such as the sulfonyl chloride at the C3 position, fundamentally alters the reactivity of the typically electron-rich indole, making it susceptible to nucleophilic attack. researchgate.net This opens the door to novel transformations such as nucleophilic addition or cycloaddition reactions that are uncommon for parent indoles. researchgate.net

The development of new reagents and one-pot procedures is another promising frontier. For instance, the use of sulfonyl chlorides as bifunctional reagents capable of both sulfonylation and chlorination has been demonstrated in other heterocyclic systems and could be explored for indoles. rsc.org The discovery of novel indole-3-sulfonamide derivatives for various biological targets continues to drive the synthesis of new analogs, pushing chemists to develop innovative and efficient synthetic strategies. nih.gov This includes multi-component reactions that can rapidly build molecular complexity from simple starting materials, a strategy that remains highly valuable in modern synthetic chemistry.

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-1H-indole-3-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonation of 6-methoxy-1H-indole using chlorosulfonic acid under controlled temperatures. For example, a protocol adapted from sulfonyl chloride synthesis (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) involves slow addition of chlorosulfonic acid to the indole derivative at 0°C, followed by gradual warming to room temperature . Key parameters include:

- Temperature control : Maintaining low temperatures (0–5°C) during reagent addition minimizes side reactions.

- Stoichiometry : A 1:1 molar ratio of indole to chlorosulfonic acid reduces over-sulfonation.

- Workup : Precipitation in ice water yields the crude product, which can be purified via recrystallization (e.g., ethyl acetate/hexane).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : H NMR should show a singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). The sulfonyl chloride group is confirmed by C NMR (δ ~125–135 ppm for S=O).

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection to verify molecular ion peaks (expected [M+H] = 261.6 g/mol).

- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values.

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: this compound is moisture-sensitive. Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Periodic FT-IR analysis (monitoring S=O and C–Cl stretches at ~1360 cm and 550 cm, respectively) can detect decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR shifts) be resolved during structural confirmation?

Methodological Answer: Contradictions often arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : Perform experiments at –40°C to 80°C to identify dynamic processes (e.g., rotamers).

- COSY/HSQC : Correlate proton-proton and proton-carbon couplings to assign ambiguous peaks.

- X-ray Crystallography : Use SHELXL or similar software to resolve crystal structures, as demonstrated for analogous compounds (e.g., 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile) .

Q. What computational methods are effective for predicting reactivity in sulfonylation reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic sulfonyl chloride behavior. Key steps:

- Electrostatic Potential Mapping : Identify nucleophilic attack sites (e.g., amine or alcohol groups in target molecules).

- Transition State Analysis : Calculate activation energies for competing pathways (e.g., sulfonamide vs. sulfonate formation).

- Solvent Effects : Include implicit solvation models (e.g., PCM) to account for solvent polarity’s impact on reaction kinetics.

Q. How can researchers address low yields in sulfonamide coupling reactions using this reagent?

Methodological Answer: Low yields often stem from hydrolysis or steric hindrance. Mitigation strategies:

- In situ Generation : Use a two-phase system (e.g., DCM/water) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to minimize hydrolysis.

- Activation : Pre-activate amines with trimethylsilyl chloride to enhance nucleophilicity.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10–30 minutes at 100°C) to suppress side reactions .

Research Application Questions

Q. What are the applications of this compound in designing enzyme inhibitors?

Methodological Answer: The sulfonyl chloride group enables covalent modification of serine or cysteine residues in enzyme active sites. For example:

Q. How does this compound compare to other sulfonylating agents in peptide modification?

Methodological Answer: Compared to tosyl chloride or dansyl chloride, this compound offers:

- Enhanced Solubility : The methoxy group improves solubility in polar aprotic solvents (e.g., DMF), facilitating reactions with hydrophobic peptides.

- Reduced Steric Hindrance : The indole scaffold provides a planar structure for efficient conjugation to N-terminal amines.

- UV Detectability : The aromatic indole moiety allows for UV monitoring at 280 nm during HPLC purification .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in different solvent systems?

Methodological Answer: Contradictions often arise from solvent polarity or proticity. For example:

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.